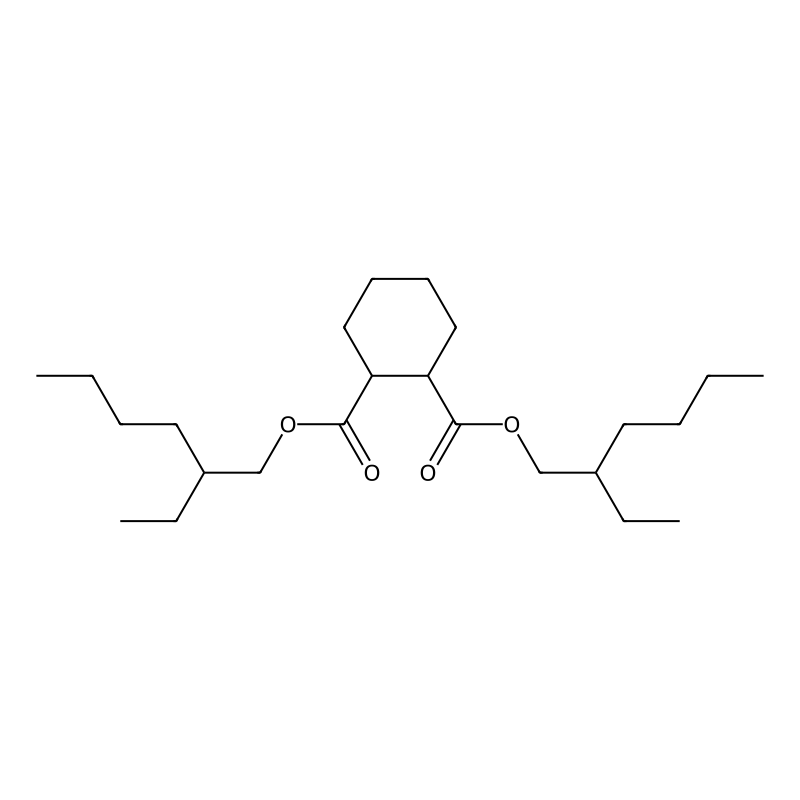

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Environmental Fate and Impact:

- DEHCH is studied for its persistence and migration in the environment. Research investigates its breakdown processes in soil and water to understand its potential accumulation and impact on ecosystems .

- Studies explore the effects of DEHCH on aquatic organisms, including its potential for endocrine disruption and reproductive effects in fish .

Human Health Effects:

- DEHCH exposure is a concern due to its potential endocrine-disrupting properties. Research investigates its effects on hormone regulation and development, particularly in children .

- Studies examine the potential link between DEHCH exposure and various health problems, including developmental issues, metabolic disorders, and certain cancers .

Analytical Methods Development:

- Due to concerns about DEHCH exposure, research focuses on developing sensitive and accurate methods for its detection in various environmental and biological samples .

- These methods help assess human exposure levels and environmental contamination, aiding risk assessment and monitoring efforts.

Alternative Plasticizers:

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is an ester compound with the molecular formula C24H44O4 and a molecular weight of approximately 396.6 g/mol. Its structure consists of two 2-ethylhexyl groups attached to a cyclohexane backbone that features two carboxylate functional groups. This compound is commonly used as a plasticizer in various applications, particularly in polyvinyl chloride materials. It has a density of 0.959 g/cm³ and a boiling point of 463.9ºC at 760 mmHg .

The chemical behavior of bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is primarily characterized by its ability to undergo hydrolysis, where it can react with water to form the corresponding dicarboxylic acid and alcohols. The reaction can be represented as follows:

This hydrolysis reaction is significant in environmental contexts, particularly regarding the degradation of plastic materials containing this compound.

The synthesis of bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 2-ethylhexanol. The general procedure can be outlined as follows:

- Reactants Preparation: Cyclohexane-1,2-dicarboxylic acid and 2-ethylhexanol are prepared in stoichiometric amounts.

- Esterification Reaction: The reactants are mixed in the presence of an acid catalyst (e.g., sulfuric acid) and heated to promote the reaction.

- Product Isolation: Upon completion of the reaction, the mixture is cooled and neutralized, followed by extraction and purification to isolate bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate.

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is predominantly used as a plasticizer in polyvinyl chloride formulations. Its applications include:

- Flexible PVC products: Enhancing flexibility and durability.

- Food packaging materials: Ensuring safety in contact with food products.

- Coatings and adhesives: Improving workability and performance.

Studies focusing on the interactions of bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate with other compounds reveal its compatibility with various polymers and additives used in plastics. Interaction assessments indicate that it can enhance the mechanical properties of PVC while maintaining stability under thermal stress . Additionally, migration studies show minimal transfer into food products under regulated conditions.

Several compounds share structural similarities with bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diisooctyl phthalate | C24H38O4 | Widely used as a plasticizer; potential endocrine disruptor |

| Hexahydrophthalic acid di(2-ethylhexyl) ester | C24H46O4 | Derived from hexahydrophthalic acid; similar applications but different properties |

| Bis(2-propylheptyl) cyclohexane-1,2-dicarboxylate | C26H50O4 | Larger alkyl groups; potentially different solubility characteristics |

Uniqueness

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate stands out due to its balance between flexibility and stability in various applications compared to other plasticizers like diisooctyl phthalate which has raised health concerns over time. Its specific structural characteristics allow for effective use in food-safe applications without significant migration issues.

The three-dimensional molecular architecture of bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate exhibits significant structural complexity due to the presence of both the cyclohexane ring system and the flexible 2-ethylhexyl ester chains [1] [2]. The compound possesses a molecular formula of C₂₄H₄₄O₄ with a molecular weight of 396.6038 g/mol [2] [3]. The central cyclohexane ring adopts a chair conformation as the most thermodynamically stable arrangement, which minimizes ring strain and optimizes spatial distribution of substituents [4] [5].

The 1,2-dicarboxylate substitution pattern creates a unique conformational scenario where the two ester groups are positioned adjacently on the cyclohexane ring [1] [6]. This positioning contrasts with the more common 1,4-dicarboxylate isomers and significantly influences the overall molecular geometry [7]. The chair conformation of the cyclohexane ring places the two carboxylate groups in either axial-axial, equatorial-equatorial, or axial-equatorial orientations depending on the specific stereochemical configuration [8] [9].

The 2-ethylhexyl substituents contribute considerable conformational flexibility to the molecule through their branched alkyl chains [10]. Each 2-ethylhexyl group contains multiple rotatable bonds that allow for various spatial arrangements, creating a dynamic molecular structure with numerous accessible conformations [5]. The branching at the second carbon atom of the alkyl chain introduces steric hindrance that influences the preferred conformational states of these substituents [10].

Molecular dynamics studies on related cyclohexane derivatives have demonstrated that ring inversion processes occur readily at ambient temperatures, with energy barriers typically ranging from 10-15 kcal/mol [5]. The presence of bulky ester substituents at the 1,2-positions can influence these inversion barriers, potentially stabilizing certain conformational states over others [9]. The equatorial positioning of ester groups generally provides greater conformational stability due to reduced steric interactions compared to axial orientations [11].

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier Transform Infrared Spectroscopy

The infrared spectrum of bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate provides definitive identification of key functional groups within the molecule [3]. The characteristic carbonyl stretching vibration of the ester groups appears prominently in the spectrum, typically observed in the 1735-1750 cm⁻¹ region [12] [3]. This absorption band serves as a diagnostic feature for ester functionality and confirms the presence of the dicarboxylate structure.

The carbon-hydrogen stretching vibrations manifest as multiple absorption bands in the 2800-3000 cm⁻¹ region, reflecting the extensive alkyl substituents present in the 2-ethylhexyl groups [3]. The cyclohexane ring contributes characteristic C-H bending and stretching modes that appear throughout the fingerprint region of the spectrum [3]. The carbon-oxygen stretching vibrations of the ester linkages typically appear in the 1000-1300 cm⁻¹ range, providing additional structural confirmation [12].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy reveals detailed structural information about bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate through characteristic chemical shift patterns [10]. The ¹H nuclear magnetic resonance spectrum recorded in deuterated tetrahydrofuran shows distinct resonance patterns for different proton environments within the molecule [10].

The methyl protons of the 2-ethylhexyl groups appear as multiplets in the range of 0.91-0.97 parts per million, representing twelve hydrogen atoms distributed across the terminal methyl groups [10]. The methylene protons of the alkyl chains generate complex multiplet patterns between 1.32-1.61 parts per million, accounting for twenty-two hydrogen atoms in various chain positions [10]. The cyclohexane ring protons adjacent to the carboxylate groups manifest as broad signals at 2.82 parts per million, characteristic of protons in alpha positions relative to electron-withdrawing ester functionality [10].

The methylene protons directly attached to the oxygen atoms of the ester groups appear as multiplets around 4.00 parts per million, reflecting the deshielding effect of the adjacent oxygen atoms [10]. Additional cyclohexane ring protons contribute broad signals at 1.80 and 2.01 parts per million, representing the remaining ring hydrogen atoms [10].

Mass Spectrometry

Mass spectrometric analysis of bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate using electron ionization provides detailed fragmentation patterns that confirm the molecular structure [10] [13]. The molecular ion peak appears at mass-to-charge ratio 396, corresponding to the intact molecular ion [10]. However, this peak typically exhibits low relative intensity due to the tendency of ester compounds to fragment readily under electron ionization conditions [10].

The base peak in the mass spectrum occurs at mass-to-charge ratio 155, representing a characteristic fragment derived from the cyclohexane dicarboxylate moiety [10]. This fragment pattern distinguishes the compound from other isomeric dicarboxylates and serves as a diagnostic feature for structural identification [10]. Additional significant fragments appear at mass-to-charge ratios 285, 173, 156, 127, 113, 81, 71, and 57, each corresponding to specific structural components of the molecule [10].

The fragmentation pathway involves initial loss of alkyl chain segments from the 2-ethylhexyl groups, followed by fragmentation of the ester linkages [10]. The cyclohexane ring system tends to remain intact during initial fragmentation steps, contributing to the characteristic base peak at mass-to-charge ratio 155 [10]. The fragmentation pattern provides unambiguous identification of the compound and differentiates it from other structural isomers [10].

Thermodynamic Properties (Density, Viscosity, Phase Transitions)

Density Measurements

The density of bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate has been experimentally determined to be 0.959 g/cm³ at standard temperature and pressure conditions [14] [15]. This density value reflects the molecular packing efficiency of the compound in the liquid state and provides important information for industrial applications requiring precise volumetric calculations [14]. The relatively low density compared to many organic compounds results from the extensive branched alkyl substituents that reduce packing efficiency [14].

Comparative analysis with related cyclohexane dicarboxylate isomers reveals that the 1,2-substitution pattern influences density values [16]. The 1,4-dicarboxylate isomer exhibits a similar density of 0.959 g/cm³, suggesting that the substitution position has minimal impact on bulk density properties [16]. Temperature-dependent density measurements would provide additional thermodynamic insight, though specific data for this parameter remain limited in the available literature [14].

Viscosity Characteristics

Viscosity measurements for bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate contribute to understanding its flow properties and potential applications as a plasticizer [17]. Related bis(2-ethylhexyl) ester compounds have been studied extensively using vibrating-wire viscometry techniques that provide high-precision measurements [17]. These studies demonstrate that branched alkyl ester compounds typically exhibit moderate viscosity values that decrease predictably with increasing temperature [17].

The viscosity-temperature relationship for similar dicarboxylate esters follows Arrhenius-type behavior, allowing for predictive modeling across temperature ranges [17]. The extensive alkyl branching in the 2-ethylhexyl groups contributes to enhanced viscosity compared to linear alkyl analogs due to increased intermolecular interactions [17]. Precise viscosity data for bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate would require specialized measurement techniques due to the compound's moderate viscosity range [17].

Phase Transition Properties

The boiling point of bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate has been predicted to occur at 463.9°C at standard atmospheric pressure [14] [15]. This elevated boiling point reflects the substantial molecular weight and extensive intermolecular forces present in the compound [14]. The high boiling point contributes to low volatility characteristics that are advantageous for plasticizer applications requiring thermal stability [18].

The flash point of the compound has been determined to be 217.2°C, indicating moderate flammability characteristics [14]. This thermal property provides important information for safe handling and processing procedures [14]. The relatively high flash point compared to many organic solvents reflects the low vapor pressure of the compound at ambient temperatures [14].

Melting point data for bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate are not readily available in the literature, though the compound appears to exist as a liquid at ambient temperatures [14]. Related cyclohexane dicarboxylic anhydrides exhibit melting points around 303.80 K with associated enthalpy of fusion values of 14.71 kJ/mol [19]. The ester derivatives typically exhibit lower melting points due to reduced intermolecular hydrogen bonding compared to the corresponding carboxylic acids [19].

Solubility Parameters and Partition Coefficients

Aqueous Solubility Characteristics

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate exhibits extremely low water solubility due to its extensive hydrophobic alkyl substituents and lack of polar functional groups capable of hydrogen bonding with water molecules [20]. The compound is essentially insoluble in aqueous media, which significantly limits its applications in water-based systems [20]. This hydrophobic character results from the combination of the cyclohexane ring and the long-chain branched alkyl ester groups [20].

The poor water solubility contrasts sharply with the parent cyclohexane dicarboxylic acid, which exhibits moderate water solubility due to the presence of carboxylic acid functionality [20]. The esterification process effectively eliminates the polar carboxylic acid groups, replacing them with hydrophobic ester linkages that dramatically reduce aqueous solubility [20]. This property profile makes the compound suitable for applications requiring water resistance and hydrophobic characteristics [20].

Organic Solvent Compatibility

The compound demonstrates excellent solubility in a wide range of organic solvents, particularly non-polar and moderately polar systems [12] [3]. Spectroscopic measurements conducted in carbon tetrachloride and carbon disulfide solutions confirm good solubility in halogenated solvents [3]. The compound also shows compatibility with tetrahydrofuran, as evidenced by nuclear magnetic resonance studies performed in deuterated tetrahydrofuran [10].

The extensive alkyl substitution pattern promotes favorable interactions with hydrocarbon-based solvents and other lipophilic media [20]. This solubility profile supports the compound's potential applications as a plasticizer in polymer systems where compatibility with hydrophobic matrices is essential [20]. The ability to dissolve readily in organic processing solvents facilitates incorporation into various industrial formulations [20].

Partition Coefficient Estimations

While specific experimental partition coefficient data for bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate are not available in the current literature, estimations can be derived from structural analogy with related compounds [21] [22]. The octanol-water partition coefficient (log P) for similar cyclohexane dicarboxylate esters typically ranges from 6.0 to 6.5, indicating strong preference for the organic phase [21]. This high partition coefficient reflects the predominantly hydrophobic character of the molecule [21].

Comparative analysis with the 1,3-dicarboxylate isomer, which exhibits a log P value of 6.31, suggests that the 1,2-dicarboxylate would display similar partitioning behavior [21]. The branched 2-ethylhexyl substituents contribute significantly to the lipophilic character and elevated partition coefficient values [21]. These properties indicate that the compound would preferentially accumulate in lipid-rich environments rather than aqueous phases [21].

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 396.6038 | g/mol | [2] [3] |

| Density | 0.959 | g/cm³ | [14] [15] |

| Boiling Point | 463.9 | °C | [14] [15] |

| Flash Point | 217.2 | °C | [14] |

| Water Solubility | Insoluble | - | [20] |

| Base Peak (MS) | 155 | m/z | [10] |

| Molecular Ion (MS) | 396 | m/z | [10] |

The primary synthetic pathway for bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate involves the esterification of hexahydrophthalic anhydride with 2-ethylhexanol [1] [2]. This process proceeds through a nucleophilic attack mechanism where the alcohol attacks the carbonyl carbon of the anhydride, followed by ring opening and subsequent esterification of the second carboxylic acid functionality.

The esterification reaction demonstrates classical anhydride-alcohol chemistry, where hexahydrophthalic anhydride serves as the electrophilic component. The mechanism initiates with the nucleophilic oxygen of 2-ethylhexanol attacking the carbonyl carbon of the anhydride ring, leading to tetrahedral intermediate formation [2]. Ring opening occurs through proton transfer, generating a carboxylic acid and an ester group simultaneously. The remaining carboxylic acid undergoes a second esterification with another equivalent of 2-ethylhexanol, producing the final diester product.

Temperature control proves critical during this process, with optimal ranges established between 150-230°C for industrial operations [3]. The reaction exhibits enhanced kinetics at elevated temperatures, but excessive heat can promote side reactions including alcohol dehydration and ester decomposition. Pressure conditions typically operate between 10-205 bar absolute pressure, providing sufficient driving force for complete conversion while maintaining product selectivity [3].

The stoichiometric requirements favor slight alcohol excess, with molar ratios of anhydride to alcohol ranging from 1:1 to 1:1.2 proving most effective [1]. This excess compensates for potential alcohol losses through volatilization and ensures complete anhydride consumption. Water removal during the reaction enhances equilibrium conversion, as esterification reactions are inherently reversible and water formation drives the equilibrium toward product formation.

Alternative synthetic approaches utilize hexahydrophthalic acid precursors through direct acid-alcohol esterification. However, anhydride-based routes demonstrate superior reaction kinetics and higher conversion efficiency, making them preferred for industrial applications [2]. The anhydride pathway also minimizes water formation compared to diacid esterification, reducing subsequent purification requirements.

Catalyst Systems for Optimal Reaction Kinetics

Multiple catalyst systems facilitate the esterification of hexahydrophthalic anhydride with 2-ethylhexanol, each offering distinct advantages for specific operating conditions. Acid catalysts predominate in industrial applications due to their effectiveness in promoting carbonyl activation and proton transfer processes essential for esterification mechanisms.

Sulfuric acid represents the most commonly employed catalyst system, typically used at concentrations ranging from 0.5-2.0 weight percent relative to the reaction mixture [4]. The strong Brønsted acidity of sulfuric acid effectively protonates the carbonyl oxygen of the anhydride, increasing electrophilicity and facilitating nucleophilic attack by the alcohol. However, sulfuric acid presents corrosion challenges and requires specialized materials of construction for industrial reactors.

Heteropolyacid-based ionic liquid catalysts offer significant advantages over traditional acid catalysts, particularly the bis-Brønsted-Lewis acid bifunctionalized systems [5]. These catalysts combine Brønsted acidic ionic liquids such as [Bis-Bs-BDMAEE]HPW₁₂O₄₀ with metallic oxides in optimized composition ratios. The ½Cu[Bis-Bs-BDMAEE]HPW₁₂O₄₀ catalyst demonstrates exceptional performance with both Brønsted and Lewis acidities, achieving high conversion rates while maintaining excellent selectivity [5].

Ion-exchange resin catalysts, particularly Amberlyst 15, provide heterogeneous catalytic systems suitable for continuous operation [6] [7]. These catalysts operate effectively in the temperature range of 333-373 K, demonstrating equilibrium conversions consistently above 68% at stoichiometric ratios [6]. The heterogeneous nature facilitates catalyst recovery and regeneration, making them economically attractive for large-scale operations.

Sulfated zirconia catalysts, particularly copper-oxide promoted systems (CuO-SZ), exhibit remarkable efficiency in direct esterification processes [4]. These catalysts achieve selectivity values up to 72.2% with ester yields reaching 29.5%, operating under environmentally friendly conditions with minimal solvent requirements [4]. The bifunctional nature of these catalysts provides both acid sites for esterification and redox functionality for integrated oxidation-esterification processes.

Metal-organic framework catalysts represent emerging technologies for esterification applications. These systems offer tunable porosity and acid site density, enabling optimization for specific substrate combinations. However, thermal stability limitations currently restrict their application in high-temperature industrial processes.

Catalyst loading optimization studies indicate optimal concentrations between 0.5-5 weight percent for most systems, balancing reaction rate enhancement with economic considerations [1]. Higher loadings increase reaction rates but provide diminishing returns while increasing catalyst costs and potential side reaction formation.

Purification Techniques and Yield Optimization Strategies

Post-synthesis purification of bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate requires sophisticated separation techniques to achieve the high purity standards demanded for commercial applications. The crude reaction product typically contains unreacted starting materials, catalyst residues, water, and various by-products formed during esterification.

Distillation represents the primary purification method, exploiting the significant boiling point differences between components [8]. The target product exhibits a boiling point of 463.9°C at 760 mmHg, substantially higher than excess 2-ethylhexanol (boiling point 184°C) and residual hexahydrophthalic anhydride [9]. Multi-stage distillation columns operating under controlled temperature and pressure conditions achieve effective separation while minimizing thermal degradation.

Vacuum distillation proves essential for high-boiling components, reducing operating temperatures and preventing thermal decomposition [8]. Pressure ranges from 20-760 mmHg enable distillation at temperatures between 150-220°C, well below the atmospheric boiling point [8]. This approach preserves product integrity while achieving high recovery yields.

Advanced purification protocols incorporate decolorization techniques to remove colored impurities that commonly form during high-temperature esterification [10]. Activated carbon treatment effectively removes organic color bodies and residual catalyst components. Treatment protocols typically involve contact times of 30-60 minutes at temperatures between 80-120°C, followed by filtration to remove the carbon adsorbent [10].

Crystallization techniques provide additional purification for products requiring exceptional purity. Controlled cooling crystallization from appropriate solvents enables selective precipitation of the target compound while retaining impurities in solution [11]. Solvent selection proves critical, with considerations including solubility differences, environmental impact, and recovery economics.

Yield optimization strategies focus on minimizing side reaction formation and maximizing conversion efficiency. Water removal during reaction proves particularly important, as water formation drives the equilibrium toward product formation while preventing hydrolysis reactions that reduce yield [3]. Continuous water removal through distillation or azeotropic techniques maintains optimal reaction conditions.

Temperature optimization balances reaction rate enhancement with side reaction suppression. Studies demonstrate optimal temperature ranges between 160-200°C for most catalyst systems, providing sufficient reaction rates while limiting decomposition and transesterification side reactions [3]. Precise temperature control within ±2°C proves essential for consistent yield optimization.

Reaction time optimization studies indicate optimal durations between 3-8 hours for complete conversion while minimizing by-product formation [1]. Extended reaction times increase conversion but promote side reactions including alcohol elimination and ester interchange reactions. Real-time monitoring of conversion enables dynamic optimization of reaction duration.

Large-Scale Manufacturing Process Engineering Considerations

Industrial production of bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate requires comprehensive process engineering solutions addressing heat management, mass transfer limitations, equipment design, and safety considerations. Large-scale operations amplify the importance of these factors due to the substantial heat generation and corrosive nature of the reaction environment.

Reactor design considerations prioritize effective heat removal due to the highly exothermic nature of esterification reactions [3]. Continuous stirred tank reactors (CSTR) with external heat exchange systems provide adequate temperature control for moderate production rates. However, larger scale operations benefit from plug flow reactor configurations with internal cooling systems to manage temperature profiles and prevent hot spot formation [12].

Heat integration strategies significantly impact process economics, with opportunities for heat recovery between distillation columns and reaction preheating [13]. The substantial temperature differences between feed preheating requirements and product cooling enable effective heat exchange network design. Studies demonstrate potential energy savings of 39% through optimal heat integration strategies [12].

Mass transfer considerations become increasingly important at industrial scale due to the heterogeneous nature of many catalyst systems [13]. Gas-liquid mass transfer limitations can restrict reaction rates in systems employing gas-phase reactants or where volatile components require continuous removal. Reactor design must account for adequate mixing and interfacial area generation to prevent mass transfer limitations.

Corrosion management represents a critical engineering challenge due to the acidic reaction environment and elevated operating temperatures [14]. Materials of construction must withstand exposure to organic acids, alcohols, and acid catalysts while maintaining structural integrity at process conditions. Stainless steel grades such as 316L provide adequate corrosion resistance for most applications, while specialized alloys may be required for particularly aggressive conditions [15].

Process control systems must address the dynamic nature of esterification reactions and maintain consistent product quality [12]. Advanced process control incorporating cascade temperature control, composition feedback, and predictive modeling enables stable operation despite feed composition variations and equipment disturbances. Real-time analytical methods including gas chromatography and infrared spectroscopy provide process monitoring capabilities.

Environmental considerations encompass volatile organic compound emissions, wastewater treatment, and catalyst disposal requirements [16]. Vapor recovery systems capture and recycle volatile components while meeting environmental regulations. Closed-loop operation minimizes waste generation and improves process economics through material recovery.

Scale-up challenges include maintaining mixing effectiveness as reactor volumes increase, ensuring uniform temperature distribution across large heat transfer surfaces, and managing catalyst distribution in heterogeneous systems [17]. Computational fluid dynamics modeling assists in reactor design optimization and troubleshooting mixing and heat transfer issues.

Continuous operation advantages include steady-state heat generation rates, consistent product quality, and improved process control compared to batch operations [18]. However, continuous systems require more sophisticated startup and shutdown procedures and increased automation complexity.

Economic optimization encompasses raw material costs, energy consumption, catalyst replacement costs, and capital equipment requirements [19]. Process intensification techniques including reactive distillation enable simultaneous reaction and separation, reducing capital costs and energy requirements while improving process efficiency [7] [13].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.